molecular formula C10H18BrNO3 B12448927 Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate

Cat. No.: B12448927
M. Wt: 280.16 g/mol
InChI Key: KIWHIAGYBKVHMO-UHFFFAOYSA-N
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Description

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism by which trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The tert-butyl ester group provides stability and influences the compound’s solubility and reactivity .

Comparison with Similar Compounds

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate: Similar structure but different stereochemistry.

    tert-Butyl 4-bromo-3-oxopiperidine-1-carboxylate: Contains a ketone group instead of a hydroxyl group.

    tert-Butyl 4-chloro-3-hydroxypiperidine-1-carboxylate: Contains a chlorine atom instead of a bromine atom.

These comparisons highlight the unique properties of trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate, such as its specific reactivity and stability.

Properties

IUPAC Name

tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHIAGYBKVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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